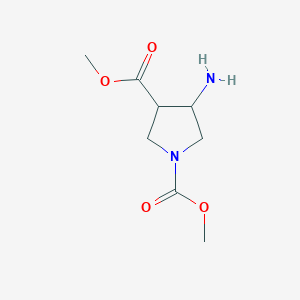

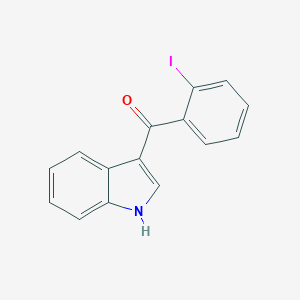

1H-吲哚-3-基-(2-碘苯基)甲酮

描述

Synthesis Analysis

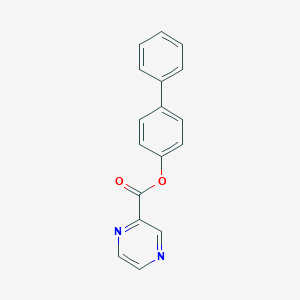

The synthesis of complex indole derivatives has been a subject of interest due to their potential biological activities. Paper presents a method to synthesize annulated bis-indoles using a binary catalyst system composed of Ph3PAuOTf/Brønsted acid. This method is notable for its efficiency, broad substrate scope, and operational simplicity. The paper also describes an advanced synthesis technique involving a ternary catalyst system (PdCl2/Brønsted acid/Ph3PAuOTf) for the synthesis of annulated bis-indoles from 2-(phenylbuta-1,3-diyn-1-yl)aniline and (1H-indol-3-yl)(aryl)methanol. This reaction is particularly interesting due to the involvement of three different catalytic cycles in a relay fashion.

In paper , a novel synthesis route for 4-(3-methyl-1H-indol-2yl)phenylmethanone is described. The synthesis begins with Friedel-Crafts benzoylation, followed by side chain bromination, oxidation, and finally Fischer indole cyclization. This method is efficient and yields high quantities of the target molecule, which could be useful for generating biologically active compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. In paper , the structure-activity relationship of bis(1H-2-indolyl)methanones as inhibitors of the platelet-derived growth factor (PDGF) receptor kinase is explored. The study suggests that hydrogen bonds formed by one indole NH and the methanone oxygen with the backbone of Cys684 in the ATP binding site are critical for activity. This indicates that the molecular structure, particularly the position and nature of substituents on the indole rings, plays a significant role in the inhibitory potency of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives are complex and require precise conditions. The use of different catalyst systems as described in papers and highlights the diversity of chemical reactions that can be employed to synthesize indole derivatives. The relay fashion catalysis involving three different catalysts in paper is a testament to the intricate nature of these chemical reactions.

Physical and Chemical Properties Analysis

While the papers provided do not delve deeply into the physical and chemical properties of "1H-indol-3-yl-(2-iodophenyl)methanone" specifically, the synthesis methods and molecular structures discussed in papers , , and suggest that these compounds would exhibit properties typical of aromatic ketones and indoles. These properties might include moderate to high melting points, the potential for hydrogen bonding, and significant biological activity due to the presence of the indole moiety.

科学研究应用

合成和生物活性

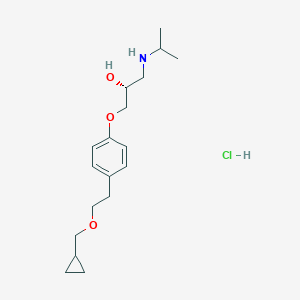

1H-吲哚-3-基-(2-碘苯基)甲酮,作为AM-694等化合物的一部分,展示了显著的生物活性。一项研究详细描述了它从吲哚合成的过程,采用了多种方法,如弗里德尔-克拉夫斯酰化、N-烷基化和酯水解,导致高产率和低成本生产 (Yao Cheng, 2012)。

催化模型反应

该化合物已被用于水相分子内Mizoroki–Heck反应,作为评估Pd催化剂在C–C交叉偶联反应中性能的催化模型。这种反应产生了一个共轭环化合物,有助于在研究中进行易于检测和定量 (A. M. Signori等,2015)。

放射化学

在放射化学领域,1H-吲哚-3-基-(2-碘苯基)甲酮已被用于合成用于成像脑部大麻素受体的放射示踪剂。一项研究展示了[18 F]AM694的合成,这是这些受体的潜在示踪剂,显示了它在医学成像中的适用性 (Peter G. Willis等,2003)。

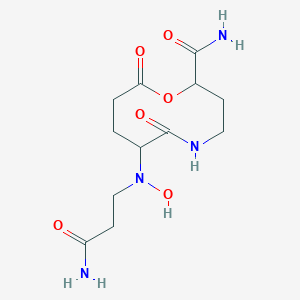

遗传毒性

关于其遗传毒性的研究揭示了该化合物的衍生物,如XLR-11,在不同实验系统中显示出对DNA的损伤作用。这些发现对于理解与这些化合物相关的潜在健康风险具有重要意义 (F. Ferk et al., 2016)。

代谢产物分析

通过气相色谱-质谱技术等技术已经鉴定和定量了该化合物的代谢产物。这项研究有助于理解该化合物的药代动力学和潜在效应 (A. Grigoryev et al., 2013)。

振动和电子性质

已经研究了该化合物的衍生物的振动和电子性质,突出了它在各种科学应用中的潜力。这项研究结合了实验和理论方法,有助于理解其物理和化学特性 (Reem I. Al-Wabli et al., 2017)。

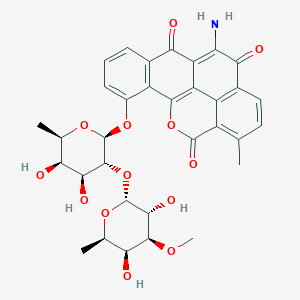

抗微管蛋白和抗肿瘤活性

化合物I-387,一种吲哚衍生物,在临床前模型中显示出强大的抗肿瘤活性和抗微管蛋白作用。对其药代动力学和代谢进行了广泛研究,揭示了其作为抗癌药物的稳定性和有效性的见解 (Sunjoo Ahn et al., 2011)。

酶抑制

已经研究了1H-吲哚-3-基-(2-碘苯基)甲酮的衍生物作为酶抑制剂。研究已经确定了对果糖-1,6-二磷酸酶具有显著抑制活性的化合物,有助于开发潜在的治疗药物 (A. Rudnitskaya et al., 2009)。

属性

IUPAC Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNMRHWNHHBEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-3-yl-(2-iodophenyl)methanone | |

Retrosynthesis Analysis

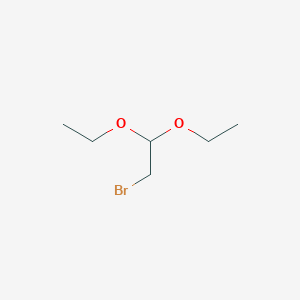

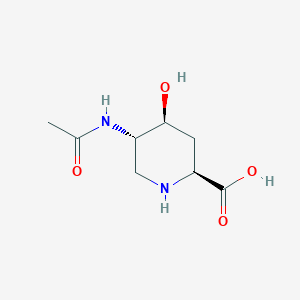

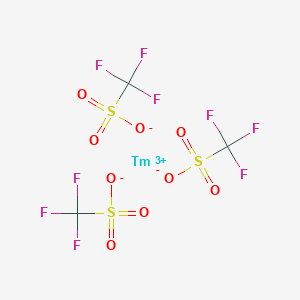

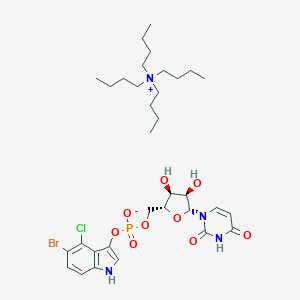

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)